(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride
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Overview
Description
(1R,2R,3S,4S,5R)-5-Aminobicyclo[222]octane-2,3-diol;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride typically involves the use of starting materials that can form the bicyclic structure through a series of chemical reactions. Common synthetic routes include:
Cyclization Reactions: These reactions involve the formation of the bicyclic structure from linear precursors. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields.
Amination and Hydroxylation: Introduction of the amino group and hydroxyl groups is achieved through selective amination and hydroxylation reactions. Reagents such as ammonia or amines and oxidizing agents are used under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. This compound may also act as a ligand, binding to receptors and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,4S,5R)-5-Aminobicyclo[2.2.2]octane-2,3-diol: The non-hydrochloride form of the compound.
Bicyclo[2.2.2]octane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
(1R,2R,3S,4S,5R)-5-Aminobicyclo[222]octane-2,3-diol;hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups
Properties
IUPAC Name |
(1R,2R,3S,4S,5R)-5-aminobicyclo[2.2.2]octane-2,3-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-3-4-1-2-5(6)8(11)7(4)10;/h4-8,10-11H,1-3,9H2;1H/t4-,5+,6-,7-,8+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMCWCZROZMRB-UMZZVFJCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(C2O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1[C@H]([C@H]2O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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